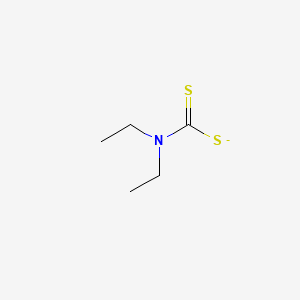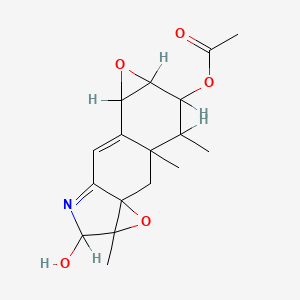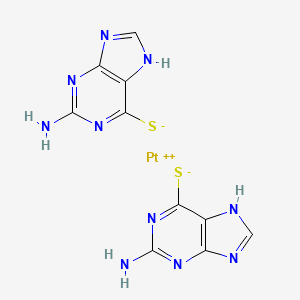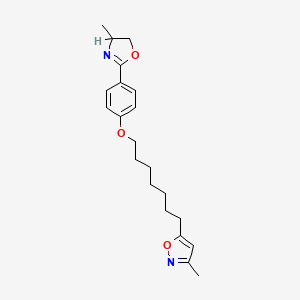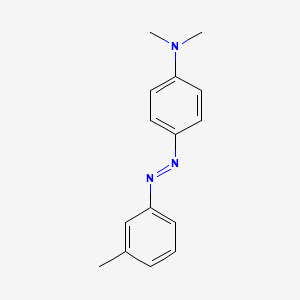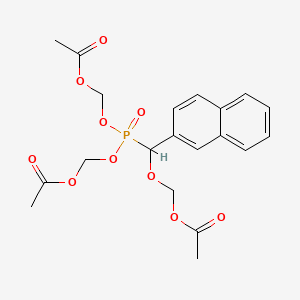
Hnmpa-(AM)3
Overview
Description
Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester, commonly known as HNMPA-(AM)3, is a cell-permeable analog of hydroxy-2-naphthalenylmethylphosphonic acid. This compound is primarily recognized for its role as an inhibitor of the insulin receptor tyrosine kinase. It is used extensively in scientific research to study insulin signaling pathways and related metabolic processes .
Mechanism of Action
Target of Action
Hnmpa-(AM)3 is a cell-permeable and selective inhibitor of the insulin receptor tyrosine kinase (IRTK) . The insulin receptor plays a crucial role in regulating glucose metabolism, growth, cell differentiation, and survival .
Mode of Action
This compound inhibits the autophosphorylation process of the human insulin receptor on tyrosine residues . It greatly inhibits the ability of prothoracicotropic hormone (PTTH) to activate ERK phosphorylation .
Biochemical Pathways
The compound’s interaction with the insulin receptor affects the ERK phosphorylation pathway . This pathway is involved in various cellular processes, including growth, differentiation, and survival . By inhibiting the activation of ERK phosphorylation, this compound can influence these processes .
Pharmacokinetics
It is known that this compound is a cell-permeable analog of hnmpa, which suggests it can readily cross cell membranes
Result of Action
This compound effectively hinders the autophosphorylation process of the human insulin receptor . It also greatly inhibits the ability of PTTH to stimulate ecdysteroidogenesis . Ecdysteroids are hormones that play a vital role in arthropod development .
Biochemical Analysis
Biochemical Properties
Hnmpa-(AM)3 plays a crucial role in biochemical reactions by inhibiting the activity of the insulin receptor tyrosine kinase. This inhibition prevents the autophosphorylation of the insulin receptor on tyrosine residues, thereby hindering the downstream signaling pathways that are typically activated by insulin. This compound interacts with various enzymes and proteins, including the insulin receptor and the N-methyl-D-aspartate receptor. By blocking the activation of these receptors, this compound effectively reduces the harmful effects associated with excessive glutamate levels, such as excitotoxicity and oxidative stress .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the insulin receptor tyrosine kinase, this compound disrupts the insulin signaling pathway, leading to altered glucose metabolism and reduced insulin-stimulated glucose oxidation in isolated rat adipocytes . Additionally, this compound has been shown to play a role in neuronal differentiation and cognitive function by binding to its specific receptor and controlling the influx of calcium ions into cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the insulin receptor tyrosine kinase, preventing its autophosphorylation and subsequent activation. This inhibition disrupts the insulin signaling cascade, leading to decreased glucose uptake and metabolism. Furthermore, this compound acts as a small molecule inhibitor of the N-methyl-D-aspartate receptor, reducing the harmful effects of excessive glutamate levels and promoting neuronal health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of insulin signaling and glucose metabolism. In vitro and in vivo studies have demonstrated that this compound can maintain its inhibitory effects on the insulin receptor tyrosine kinase for several months when stored at appropriate temperatures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the insulin receptor tyrosine kinase without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruptions in glucose metabolism and potential damage to neuronal cells. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound inhibits the insulin receptor tyrosine kinase, leading to altered glucose metabolism and reduced insulin-stimulated glucose oxidation. Additionally, this compound affects the metabolic flux and metabolite levels by modulating the activity of key enzymes involved in glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s cell-permeable nature allows it to easily cross cell membranes and reach its target receptors. Once inside the cells, this compound is converted into its original form by esterase action, enabling it to exert its inhibitory effects on the insulin receptor tyrosine kinase and the N-methyl-D-aspartate receptor .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is crucial for this compound to effectively inhibit the insulin receptor tyrosine kinase and modulate the activity of the N-methyl-D-aspartate receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester is synthesized through a multi-step process. The synthesis begins with the preparation of hydroxy-2-naphthalenylmethylphosphonic acid, which is then esterified with acetoxymethyl groups to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide or ethanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The acetoxymethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, hydroxylated compounds, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and protein phosphorylation.
Biology: Employed in research on insulin signaling pathways and metabolic regulation.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders such as diabetes.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Comparison with Similar Compounds
Similar Compounds
Hydroxy-2-naphthalenylmethylphosphonic acid: The parent compound of hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester.
Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester analogs: Other analogs with similar structures and functions
Uniqueness
Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester is unique due to its high cell permeability and selective inhibition of the insulin receptor tyrosine kinase. This makes it a valuable tool for studying insulin signaling and related metabolic processes in both in vitro and in vivo models .
Properties
IUPAC Name |
[bis(acetyloxymethoxy)phosphoryl-naphthalen-2-ylmethoxy]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23O10P/c1-14(21)25-11-28-20(19-9-8-17-6-4-5-7-18(17)10-19)31(24,29-12-26-15(2)22)30-13-27-16(3)23/h4-10,20H,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQODAZKXEREJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(C1=CC2=CC=CC=C2C=C1)P(=O)(OCOC(=O)C)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017621 | |
| Record name | HNMPA-(AM)3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120944-03-8 | |
| Record name | HNMPA-(AM)3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



